4-(Trimethoxysilyl)butanoic acid
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Overview
Description
4-(Trimethoxysilyl)butanoic acid is an organosilicon compound with the molecular formula C7H16O5Si. It is commonly used as a silane coupling agent and surface modifier in various industrial and scientific applications. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it valuable in the fields of materials science and chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Trimethoxysilyl)butanoic acid can be synthesized through the reaction of butanoic acid with trimethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the trimethoxysilane acting as a silylating agent to introduce the trimethoxysilyl group into the butanoic acid molecule .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common catalysts used in the industrial synthesis include acids or bases that facilitate the silylation reaction .
Chemical Reactions Analysis
Types of Reactions
4-(Trimethoxysilyl)butanoic acid undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, forming silanols and methanol.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polymeric structures.
Substitution: The compound can participate in substitution reactions where the trimethoxysilyl group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalyzed by acids or bases, often at elevated temperatures.
Substitution: Various nucleophiles can be used to replace the trimethoxysilyl group under appropriate conditions.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Polymeric siloxanes.
Substitution: Compounds with different functional groups replacing the trimethoxysilyl group.
Scientific Research Applications
4-(Trimethoxysilyl)butanoic acid has a wide range of applications in scientific research:
Materials Science: Used as a coupling agent to improve the adhesion between organic polymers and inorganic materials such as glass and metals.
Surface Modification: Employed to modify the surface properties of materials, enhancing their hydrophobicity or hydrophilicity.
Biotechnology: Utilized in the immobilization of biomolecules on surfaces for biosensor applications.
Chemistry: Acts as a reagent in various organic synthesis reactions to introduce silyl groups into molecules
Mechanism of Action
The primary mechanism by which 4-(trimethoxysilyl)butanoic acid exerts its effects is through the formation of strong covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group can hydrolyze to form silanols, which can then condense with hydroxyl groups on surfaces to form stable siloxane bonds. This process effectively anchors the compound to the surface, modifying its properties .
Comparison with Similar Compounds
Similar Compounds
4-(Triethoxysilyl)butanoic acid: Similar in structure but with ethoxy groups instead of methoxy groups.
3-(Trimethoxysilyl)propylamine: Contains an amine group instead of a carboxylic acid group.
(3-Glycidyloxypropyl)trimethoxysilane: Contains an epoxy group instead of a carboxylic acid group
Uniqueness
4-(Trimethoxysilyl)butanoic acid is unique due to its combination of a carboxylic acid group and a trimethoxysilyl group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it particularly effective as a coupling agent and surface modifier .
Properties
Molecular Formula |
C7H16O5Si |
---|---|
Molecular Weight |
208.28 g/mol |
IUPAC Name |
4-trimethoxysilylbutanoic acid |
InChI |
InChI=1S/C7H16O5Si/c1-10-13(11-2,12-3)6-4-5-7(8)9/h4-6H2,1-3H3,(H,8,9) |
InChI Key |
VKVJAWNFDVEVBK-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCC(=O)O)(OC)OC |
Origin of Product |
United States |
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